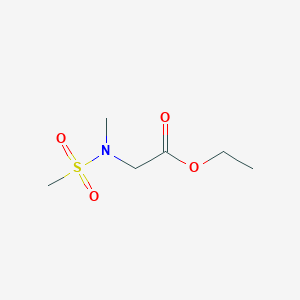
3-(1-naphthamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-naphthamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide, also known as AM-1241, is a synthetic cannabinoid receptor agonist. It was first synthesized in 2000 by Alexandros Makriyannis and his team at Northeastern University in Boston, Massachusetts. Since then, AM-1241 has been extensively studied for its potential medical applications.
Mécanisme D'action
3-(1-naphthamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide works by activating the cannabinoid receptor CB2, which is primarily found in immune cells. CB2 activation has been shown to have anti-inflammatory and neuroprotective effects. 3-(1-naphthamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide has also been shown to have some activity at the cannabinoid receptor CB1, which is primarily found in the brain.
Biochemical and Physiological Effects:
3-(1-naphthamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and multiple sclerosis. It has also been shown to reduce neuropathic pain in animal models. In addition, 3-(1-naphthamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(1-naphthamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide in lab experiments is that it is a highly selective CB2 agonist. This means that it can be used to study the specific effects of CB2 activation without the confounding effects of CB1 activation. However, one limitation of using 3-(1-naphthamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide is that it is not very water-soluble, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are a number of potential future directions for the study of 3-(1-naphthamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide. One area of interest is the use of 3-(1-naphthamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide in the treatment of chronic pain and neuropathic pain in humans. Another area of interest is the potential use of 3-(1-naphthamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Finally, there is interest in exploring the potential of 3-(1-naphthamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide as a tool for studying the role of CB2 activation in the immune system.
Méthodes De Synthèse
3-(1-naphthamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide is synthesized through a multi-step process that involves the reaction of various reagents and solvents. The first step involves the reaction of 2,5-dimethoxybenzoyl chloride with naphthylamine to form 2,5-dimethoxy-N-(1-naphthyl)benzamide. This intermediate is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the final product, 3-(1-naphthamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide.
Applications De Recherche Scientifique
3-(1-naphthamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide has been extensively studied for its potential medical applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. In particular, 3-(1-naphthamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide has been studied for its potential use in the treatment of chronic pain, neuropathic pain, and multiple sclerosis.
Propriétés
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-(naphthalene-1-carbonylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O5/c1-33-18-14-15-24(34-2)22(16-18)29-28(32)26-25(21-11-5-6-13-23(21)35-26)30-27(31)20-12-7-9-17-8-3-4-10-19(17)20/h3-16H,1-2H3,(H,29,32)(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXBUFVEILDUQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-naphthamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((4-Bromophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2852505.png)
![N-[4-(cyanomethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2852506.png)
![2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2852507.png)
![3-(1,1,2,2,2-Pentafluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B2852509.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-2-methoxy-N-methylbenzenesulfonamide](/img/structure/B2852511.png)


![benzyl 2-[(1E)-3-(3,4-dichlorophenoxy)prop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2852515.png)
![8-benzyl-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2852516.png)

![(3Z)-1-(4-chlorobenzyl)-3-{[(3-fluoro-4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2852522.png)

![2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-oxoethyl]acetamide](/img/structure/B2852524.png)